molecular formula C10H16ClN B140472 1-Butyl-3-methylpyridinium Chloride CAS No. 125652-55-3

1-Butyl-3-methylpyridinium Chloride

Cat. No. B140472
M. Wt: 185.69 g/mol
InChI Key: PHCASOSWUQOQAG-UHFFFAOYSA-M
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Description

1-Butyl-3-methylpyridinium chloride is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. They are of interest for various applications, including as solvents for chemical reactions and in material science.

Synthesis Analysis

The synthesis of 1-butyl-3-methylpyridinium chloride is not directly described in the provided papers. However, similar ionic liquids are typically synthesized by combining an appropriate organic cation with a chloride anion. For example, 1-butyl-3-methylimidazolium chloride can be synthesized from 1-methylimidazole and 1-chlorobutane . The synthesis process often involves an alkylation reaction followed by purification steps to obtain the ionic liquid in a usable form.

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylpyridinium chloride has been studied using X-ray crystallography, which reveals a hydrogen bonding network involving the chloride anion and the imidazolium ring, as well as hydrophobic interactions between the n-butyl groups of the cations . This structure is believed to be partially retained in the liquid state, as suggested by the similarity of the Raman spectra of the crystalline and liquid states .

Chemical Reactions Analysis

1-Butyl-3-methylpyridinium chloride has been used as a solvent for the tritylation of cellulose, demonstrating its utility in promoting chemical reactions . Additionally, 1-butyl-3-methylpyridinium tribromide, a related compound, has been used as a reagent and solvent for the bromination of anilines and phenols, showcasing the versatility of these ionic liquids in facilitating various types of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-3-methylpyridinium chloride are not directly reported, but related ionic liquids have been extensively studied. For instance, 1-butyl-3-methylimidazolium chloride has been shown to have different crystalline polymorphs, which supports the formation of ionic liquids by inhibiting crystallization . The melting and freezing behaviors of 1-butyl-3-methylimidazolium chloride have been characterized using differential scanning calorimetry, revealing features such as a wide pre-melting range and excessive supercooling . These properties are important for understanding the behavior of ionic liquids and their potential applications.

Scientific Research Applications

Aggregation Behavior in Aqueous Solutions

1-Butyl-3-methylpyridinium Chloride has been studied for its aggregation behavior in aqueous solutions. Research by Singh and Kumar (2007) and Sastry et al. (2012) explored its properties such as critical aggregation concentration and microenvironment of the aggregates. These studies contribute to the understanding of the behavior of ionic liquids like 1-Butyl-3-methylpyridinium Chloride in different environments, which is essential for their potential application in various fields (Singh & Kumar, 2007); (Sastry et al., 2012).

Bromination of Anilines and Phenols

The compound has been used as an efficient reagent for the bromination of anilines and phenols. Borikar, Daniel, and Paul (2009) demonstrated its effectiveness in this context, highlighting its role in facilitating certain chemical reactions (Borikar, Daniel, & Paul, 2009).

Thermophysical Properties

Bandrés et al. (2009) conducted a thermophysical study of 1-Butyl-3-methylpyridinium Chloride, analyzing properties like density, speed of sound, and thermal behavior. Such research is crucial for understanding the physical characteristics of ionic liquids, which can inform their use in various applications (Bandrés et al., 2009).

Electrochemical Degradation

Pieczyńska et al. (2015) focused on the electrochemical degradation of ionic liquids including 1-Butyl-3-methylpyridinium Chloride. Their study provides insights into the environmental impact and treatment of these substances (Pieczyńska et al., 2015).

Catalysis and Clean Technology

Seddon (1997) discussed the use of 1-Butyl-3-methylpyridinium Chloride in catalysis and clean technology applications. This research highlights the potential of ionic liquids in more environmentally friendly industrial processes (Seddon, 1997).

Biodegradation Studies

Thamke et al. (2019) investigated the biodegradation of ionic liquids including 1-Butyl-3-methylpyridinium Chloride. Their study provides valuable information on the environmental fate and potential bioremediation strategies for these compounds (Thamke et al., 2019).

Safety And Hazards

While specific safety and hazard information for 1-Butyl-3-methylpyridinium Chloride is not available in the sources, it’s important to handle all chemicals with care. General precautions include ensuring adequate ventilation, removing all sources of ignition, and taking measures against static discharges .

properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCASOSWUQOQAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049212
Record name 1-Butyl-3-methylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylpyridinium Chloride

CAS RN

125652-55-3
Record name 1-Butyl-3-methylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylpyridinium Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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